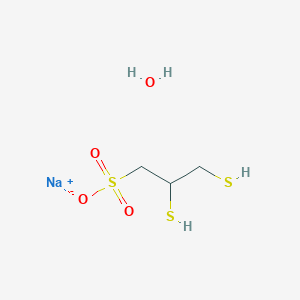
Sodium 2,3-dimercaptopropanesulfonate monohydrate
Overview
Description
Sodium 2,3-dimercaptopropanesulfonate monohydrate, also known as DMPS , is a chelating agent used primarily for its ability to bind heavy metals. It belongs to the class of zwitterionic compounds. The chemical formula is HSCH₂CH(SH)CH₂SO₃Na · H₂O , with a molecular weight of 228.29 g/mol . DMPS is commonly employed in medical and environmental contexts due to its metal-binding properties.
Synthesis Analysis
The synthesis of DMPS involves the reaction of meso-2,3-Dimercaptosuccinic acid with sodium hydroxide (NaOH). The resulting compound is then crystallized to obtain the monohydrate form .
Molecular Structure Analysis
The molecular structure of DMPS consists of a central sulfur atom (S) bonded to two thiol (SH) groups and a sulfonic acid (SO₃) group. The sodium ion (Na⁺) and a water molecule (H₂O) are associated with the compound . The zwitterionic nature of DMPS allows it to effectively chelate metal ions.
Chemical Reactions Analysis
DMPS acts as a bidentate ligand , forming stable complexes with metal ions. It can chelate various heavy metals, including mercury, lead, and arsenic. The thiol groups coordinate with metal ions, facilitating their excretion from the body .
Physical And Chemical Properties Analysis
- Melting Point : DMPS monohydrate decomposes at approximately 215°C .
- Storage : Store DMPS at temperatures between 2°C and 8°C .
Scientific Research Applications
Chelating Agent for Heavy Metals
Sodium 2,3-dimercaptopropanesulfonate monohydrate is a chelating agent for heavy metals . It has the ability to bind and form complexes with heavy metals, which can then be excreted from the body. This makes it useful in the treatment of heavy metal poisoning.
Antidote Against Non-Metallic Pesticides
This compound has been used in a study to assess its use as an antidote against non-metallic pesticides such as nereistoxin insecticides . Nereistoxin insecticides are widely used in agriculture, and exposure can lead to serious health effects. Sodium 2,3-dimercaptopropanesulfonate monohydrate can neutralize these pesticides, reducing their toxicity.
Treatment of Heavy Metal and Metalloid Intoxication
It has been noted in a review of existing chelating agents for the treatment of heavy metals and metalloid intoxication . Heavy metals and metalloids can accumulate in the body and cause various health problems. This compound can help remove these harmful substances from the body.
Research Use
Sodium 2,3-dimercaptopropanesulfonate monohydrate is used in research for its unique properties . Its ability to bind heavy metals and act as an antidote against certain pesticides makes it a valuable tool in various research fields.
Mechanism of Action
Target of Action
Sodium 2,3-dimercaptopropanesulfonate monohydrate, also known as Sodium 2,3-dimercaptopropane-1-sulfonate hydrate, primarily targets heavy metals in the body . It acts as a chelating agent , binding to these heavy metals and facilitating their removal .
Mode of Action
The compound contains sulfhydryl groups that have a high affinity for heavy metals. When it encounters a heavy metal, it binds to it, forming a stable complex . This process neutralizes the metal’s toxicity and allows it to be excreted from the body .
Biochemical Pathways
For example, lead and mercury can disrupt enzyme function, so their removal could restore normal enzymatic activity .
Pharmacokinetics
The resulting complexes are then likely excreted in the urine .
Result of Action
The primary result of Sodium 2,3-dimercaptopropanesulfonate monohydrate’s action is the reduction of heavy metal toxicity . By binding to heavy metals and facilitating their excretion, it can alleviate symptoms of heavy metal poisoning and reduce the risk of long-term health effects .
Action Environment
The efficacy and stability of Sodium 2,3-dimercaptopropanesulfonate monohydrate can be influenced by various environmental factors. For example, the presence of other substances that bind to sulfhydryl groups could potentially interfere with its chelating activity. Additionally, factors such as pH and temperature could potentially affect its stability .
Safety and Hazards
properties
IUPAC Name |
sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHNMQFDVIWGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046607 | |
| Record name | Sodium 2,3-dimercaptopropanesulfonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207233-91-8 | |
| Record name | Sodium 2,3-dimercapto-1-propanesulfonate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207233918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2,3-dimercaptopropanesulfonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanesulfonic acid, 2,3-dimercapto-, sodium salt, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH52SRB8Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Sodium 2,3-dimercaptopropanesulfonate monohydrate crucial for detecting unbound Phytochelatin 2 in plant extracts, as highlighted in the research?
A1: The research paper demonstrates that Sodium 2,3-dimercaptopropanesulfonate monohydrate acts as a chelating agent with a high affinity for mercury (Hg). [] This characteristic is essential for detecting unbound Phytochelatin 2 (PC2) in plant extracts.
- Strong Hg binding: Sodium 2,3-dimercaptopropanesulfonate monohydrate effectively sequesters Hg ions from stable Hg-PC complexes (mPC-nHg) present in plant extracts. []
- PC2 release: This sequestration disrupts the equilibrium, causing the release of previously bound PC2. []
- Detection & Quantification: Once freed from the strong Hg binding, PC2 can be detected and quantified using techniques like high-performance liquid chromatography coupled to electrospray tandem mass spectrometry and inductively coupled plasma mass spectrometry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



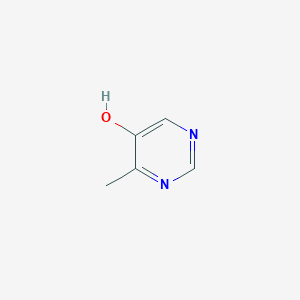
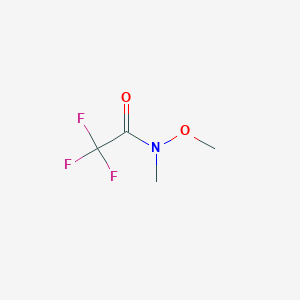

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
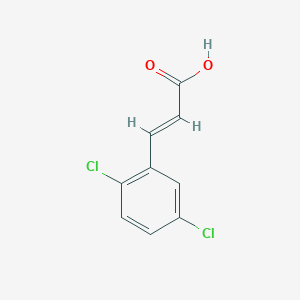


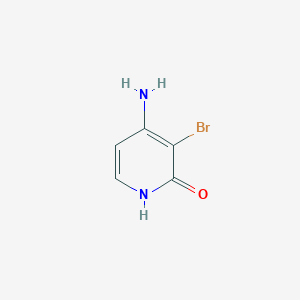
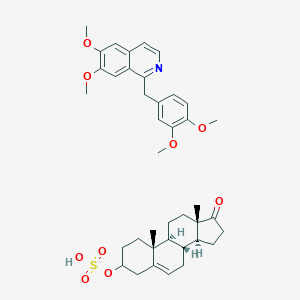




![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)